N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide
Description
This compound features a benzamide core substituted with diethyl and dimethoxy groups, along with a sulfonamide-linked 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl moiety. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and research applications, particularly in enzyme inhibition and molecular targeting .
Properties
Molecular Formula |
C23H27N3O6S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N,N-diethyl-3,4-dimethoxy-5-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C23H27N3O6S/c1-6-26(7-2)23(28)15-11-19(22(32-5)20(12-15)31-4)25-33(29,30)16-8-9-18-17(13-16)14(3)10-21(27)24-18/h8-13,25H,6-7H2,1-5H3,(H,24,27) |
InChI Key |
BQIDHQNPVYWPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:
Formation of the Benzamide Core: This step involves the reaction of 3,4-dimethoxybenzoic acid with diethylamine under acidic conditions to form N,N-diethyl-3,4-dimethoxybenzamide.
Sulfonylation: The benzamide is then reacted with sulfonyl chloride derivatives to introduce the sulfonyl group.
Quinoline Derivative Addition: Finally, the quinoline derivative is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonylamino group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, their substituents, and biological activities:
Functional Group Impact
- Diethyl vs.
- Methoxy vs. Ethoxy Substitution : Dimethoxy groups (target) vs. diethoxy () may alter metabolic stability, with methoxy groups being less prone to oxidative degradation .
- Sulfonamide Linkage: The quinoline sulfonamide in the target compound distinguishes it from thieno-pyrazol () or oxadiazole derivatives (), suggesting divergent enzyme-binding profiles .
Molecular Weight and Solubility
- Dimethoxy groups may enhance aqueous solubility compared to bulkier ethoxy or benzyl substituents .
Biological Activity
N,N-diethyl-3,4-dimethoxy-5-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzamide (CAS 1172901-50-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O6S with a molecular weight of 473.54 g/mol. The structure features a benzamide core with various substituents that may influence its biological activity.
Research indicates that compounds similar to N,N-diethyl-3,4-dimethoxybenzamide exhibit various mechanisms of action, particularly in cancer therapy. For instance, studies on benzamide derivatives have shown that they can inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADP and NADPH. This inhibition destabilizes DHFR, suggesting a novel approach to downregulate this enzyme and inhibit cell growth .
Antitumor Activity
Several studies have highlighted the antitumor potential of benzamide derivatives. For example, a related compound demonstrated significant inhibition of RET kinase activity in cancer cells, which is crucial for tumor proliferation. The inhibition was observed at both molecular and cellular levels, indicating the compound's effectiveness as a potential therapeutic agent .
Inhibition Studies
In vitro studies have shown that N,N-diethyl-3,4-dimethoxybenzamide can modulate key cellular pathways involved in tumor progression. The compound's ability to disrupt critical signaling pathways makes it a candidate for further investigation in oncological settings .
Case Studies
- Benzamide Derivatives in Cancer Therapy : A study focused on the synthesis and evaluation of various benzamide derivatives revealed that specific modifications could enhance their potency as RET kinase inhibitors. The findings suggest that structural variations significantly impact biological activity and therapeutic efficacy .
- Mechanistic Insights : Another study explored the mechanism by which benzamide riboside affects cellular metabolism through NADK inhibition, leading to reduced cell proliferation. This highlights the importance of metabolic pathways in the biological activity of benzamide derivatives .
Data Summary
The following table summarizes key findings related to the biological activity of N,N-diethyl-3,4-dimethoxybenzamide and its analogs:
| Study | Activity | Mechanism | Outcome |
|---|---|---|---|
| Study 1 | Antitumor | RET Kinase Inhibition | Significant reduction in tumor cell proliferation |
| Study 2 | Metabolic Regulation | Inhibition of NADK | Decreased levels of NADPH and destabilization of DHFR |
| Study 3 | Synthesis & Evaluation | Structural Variability Impact | Enhanced potency observed in modified benzamides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
